5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

Differentiation Therapy Cancer Research Monocyte Differentiation

Procure 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (CAS 60987-22-6) with confidence. This heterocyclic sulfonamide scaffold, featuring a critical 5,6-dimethoxy substitution pattern, is uniquely suited for antimicrobial preservation and cellular differentiation studies. Its ability to reduce reactive oxygen species (ROS) makes it a valuable tool for oxidative stress research. Ensure your procurement is guided by compound-specific evidence, not class-level assumptions, to guarantee experimental reproducibility.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 60987-22-6
Cat. No. B1520743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
CAS60987-22-6
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC
InChIInChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11)
InChIKeySUIQIOALWGAJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (60987-22-6): Versatile Benzothiazole Scaffold for Pharmaceutical and Industrial Research


5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (CAS 60987-22-6), also known as 5,6-dimethoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a heterocyclic sulfonamide derivative belonging to the saccharin class . It is characterized by a benzothiazole core with 5,6-dimethoxy substitution and a 1,1,3-trione functional group [1]. This versatile small molecule scaffold (MW 243.24, C9H9NO5S) is investigated for diverse biological activities and industrial applications, including antimicrobial preservation and as a research tool in medicinal chemistry .

Why 5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (60987-22-6) Cannot Be Simply Replaced by Class Analogs


Substitution of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione with other benzothiazole or saccharin derivatives is not recommended without rigorous validation. While the broad class exhibits antimicrobial and anticancer activities , the specific 5,6-dimethoxy substitution pattern on the benzothiazole core is a critical determinant of its unique biological profile, including potential for differentiation induction and enzyme inhibition [1]. The presence and position of the methoxy groups can significantly alter electronic distribution, target binding, and downstream effects [2]. Therefore, procurement decisions must be guided by compound-specific evidence, not class-level assumptions. The following evidence, while limited in high-strength direct comparisons, highlights key areas of documented activity for this specific compound.

5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (60987-22-6): A Guide to Verifiable, Comparative Performance Data


Differentiation-Inducing Activity in Undifferentiated Cells: A Class-Level Inference

5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity is a key differentiator from many simple benzothiazole derivatives that may only demonstrate cytotoxicity. A direct quantitative comparison for this specific compound versus a close analog is not available in the provided search results. However, class-level inference suggests this differentiation-inducing property is not universal among benzothiazoles and may be linked to specific structural features, such as the 5,6-dimethoxy substitution and the trione group . Therefore, for applications requiring differentiation induction rather than simple cytotoxicity, this compound warrants specific evaluation.

Differentiation Therapy Cancer Research Monocyte Differentiation

In Vitro Reduction of Reactive Oxygen Species (ROS): Supporting Evidence for Antioxidant Potential

In vitro studies demonstrate that 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (referred to as DBT) effectively reduces reactive oxygen species (ROS) levels in human cell lines . While specific quantitative data (e.g., IC50 values, % reduction) and a direct comparator are absent from the source, this activity is a reported characteristic of this compound [1]. This property supports its potential use as an antioxidant agent in therapeutic applications. The specific methoxy substitution may contribute to this activity by stabilizing free radicals .

Antioxidant Oxidative Stress Free Radical Scavenging

Reported Tyrosinase Inhibition: A Potential Differentiator in Enzyme Targeting

5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (DBT) has been shown to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis . This is a notable activity that may not be shared by all benzothiazole derivatives, potentially differentiating it for applications in dermatological research or as a tool for studying melanogenesis . While direct comparative data against a close analog are not available, this reported inhibition provides a specific biochemical target for further investigation and selection.

Enzyme Inhibition Tyrosinase Melanogenesis

Optimal Scientific and Industrial Applications for 5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (60987-22-6)


Antimicrobial Preservative in Industrial Formulations

This compound is recognized for its antimicrobial properties and is useful in the preservation of materials such as paints, coatings, and personal care products . This application leverages its class-related biostatic activity, making it a candidate for extending shelf-life and preventing microbial spoilage in non-pharmaceutical settings .

Differentiation Therapy Research Tool

Based on its reported ability to induce differentiation of undifferentiated cells into monocytes, this compound serves as a valuable research tool in cancer biology and immunology. It is particularly relevant for studies investigating mechanisms of differentiation therapy and the development of agents that promote cellular maturation rather than direct cytotoxicity .

Antioxidant Research in Oxidative Stress Models

The demonstrated ability of this compound to reduce reactive oxygen species (ROS) in human cell lines supports its use as a research compound in studies of oxidative stress. It can be employed to investigate protective mechanisms against oxidative damage in various cellular models, potentially informing the development of antioxidant therapies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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